molecular formula C11H8Cl2N2O2 B2535731 Ethyl 2,4-dichloroquinazoline-6-carboxylate CAS No. 1841081-27-3

Ethyl 2,4-dichloroquinazoline-6-carboxylate

Cat. No.: B2535731
CAS No.: 1841081-27-3
M. Wt: 271.1
InChI Key: DYFXWHCPIGOMPA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3) is a high-purity quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and key synthetic intermediate. Its molecular formula is C11H8Cl2N2O2, with a molecular weight of 271.10 g/mol . The structure features two reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring, making it a valuable precursor for nucleophilic substitution reactions to generate diverse diaminoquinazoline libraries . This building block is instrumental in exploring new therapeutic agents. Specifically, the 2,4-diaminoquinazoline scaffold, which can be derived from this compound, has been identified as an effective class of inhibitors against Mycobacterium tuberculosis , showing promising bactericidal activity against both replicating and non-replicating forms of the bacteria . Furthermore, research into quinazoline compounds has expanded into the antiviral field, with applications in developing agents active against coronaviruses, including human coronavirus 229E and OC43 . Researchers value this compound for its role in structure-activity relationship (SAR) studies, where systematic modification of the 2 and 4 positions helps determine key determinants of biological potency . The product is offered with a typical purity of 95% or higher and has a melting point of 114-116°C . Handling and Safety: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all local and federal regulations. Safe handling practices are essential; please refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

ethyl 2,4-dichloroquinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-8-7(5-6)9(12)15-11(13)14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFXWHCPIGOMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloroquinazoline-6-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Positions

The 2- and 4-chlorine atoms are highly reactive toward nucleophiles, facilitating the synthesis of diverse quinazoline derivatives.

Key Reactions and Conditions:

PositionNucleophileReagents/ConditionsProductYieldSource
C2/C4AminesPyrrolidine, DIEA, CH₃CN, 80–150°C, 1–8 h2,4-Diaminoquinazoline derivatives53–92%
C2/C4Alkoxy groupsNaOMe, KOtBu, THF, reflux2,4-Dialkoxyquinazoline derivatives57–82%
C2/C4ThiolsPPh₃, Et₃N, CH₂Cl₂, RTThioether-linked derivatives36–79%

Mechanistic Insights :

  • Substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, accelerated by electron-withdrawing groups (e.g., ester at C6) that activate the quinazoline ring .

  • Microwave (MW) irradiation enhances reaction efficiency, reducing reaction times from hours to minutes while improving yields (e.g., 92% under MW vs. 46% at RT) .

Functionalization of the Ethyl Ester Group

The C6 carboxylate group undergoes hydrolysis or transesterification, enabling further diversification:

Example Transformation:

Hydrolysis to Carboxylic Acid :

  • Reagents : LiOH/H₂O, THF, RT, 2 h.

  • Product : 2,4-Dichloroquinazoline-6-carboxylic acid (precursor for amide coupling) .

Comparative Reactivity Analysis

Reaction TypeC2 ReactivityC4 ReactivityEster Reactivity
Amine Substitution HighModerateLow
Alkoxy Substitution ModerateHighLow
Hydrolysis N/AN/AHigh

Notes :

  • Steric hindrance at C4 (due to the ester group) slightly reduces reactivity compared to C2 .

  • Concurrent substitution at both C2 and C4 is achievable with excess nucleophiles .

Challenges and Alternatives

  • Toxicity Concerns : Traditional methods using phosgene derivatives (e.g., bis(trichloromethyl) carbonate) require stringent safety protocols .

  • Green Chemistry Approaches : Metal-free catalysis (e.g., DMAP) and solvent-free MW conditions are emerging as sustainable alternatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloroquinazoline-6-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activity.

  • Antimicrobial Activity : Research indicates that quinazoline derivatives can exhibit antibacterial properties. The presence of chlorine atoms may enhance this activity, suggesting that this compound could be a candidate for developing new antibacterial agents .
  • Anticancer Properties : Several studies have shown that quinazoline derivatives possess anticancer activities through mechanisms that often involve the inhibition of cell proliferation or induction of apoptosis. This compound is being explored for similar effects against various cancer cell lines .
  • Kinase Inhibition : Quinazoline derivatives are known for their role as kinase inhibitors. This compound may inhibit specific kinases involved in cellular signaling pathways, making it valuable for therapeutic applications in cancer treatment .

Materials Science

The compound is also utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows it to interact with various substrates, potentially leading to innovative applications in material synthesis .

Biological Studies

This compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to interact with biological targets highlights its potential in understanding complex biological systems .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityThis compound showed significant inhibition of tumor growth in colorectal cancer models .
Study BAntimicrobial PropertiesThe compound exhibited activity against several bacterial strains, indicating potential as an antibacterial agent .
Study CKinase InhibitionPreliminary results suggest it may effectively inhibit specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloroquinazoline-6-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Soluble in dimethyl sulfoxide (DMSO) but requires careful preparation to avoid degradation. Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C .
  • Storage : Must be stored at 2–8°C under inert conditions to maintain stability .
  • Purity : Commercial batches typically exceed 98.00% purity , validated by certificates of analysis (COA) .

Comparison with Similar Compounds

Ethyl 2,4-dichloroquinazoline-6-carboxylate belongs to a class of halogenated heterocyclic esters. Below is a detailed comparison with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Similarity Score* Key Applications/Notes
This compound (1841081-27-3) C₁₁H₈Cl₂N₂O₂ 271.10 Quinazoline Cl (positions 2,4); COOEt (position 6) 0.85 Pharmaceutical intermediates
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (188781-08-0) C₉H₁₁ClN₂O₂ 214.65 Pyrimidine Cl (position 2); CH₃ (position 4); COOEt (position 5) 0.80 Agrochemical precursors
Ethyl 2-chloropyrimidine-5-carboxylate (89793-12-4) C₇H₇ClN₂O₂ 186.60 Pyrimidine Cl (position 2); COOEt (position 5) 0.73 Ligand synthesis
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (108381-23-3) C₁₀H₁₃ClN₂O₂ 228.68 Pyrimidine Cl (position 2); CH₃ (positions 4,6); COOEt (position 5) 0.80 Kinase inhibitor development

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

Key Differences:

Core Heterocycle :

  • The quinazoline core (two fused six-membered rings with two nitrogen atoms) in the target compound offers greater aromaticity and electron-deficient character compared to pyrimidine-based analogues. This enhances electrophilic reactivity, making it more suitable for nucleophilic substitution reactions .

Ester Position: The carboxylate group at position 6 (quinazoline) versus position 5 (pyrimidine) alters molecular polarity and hydrogen-bonding capabilities, influencing solubility and biological interactions .

Reactivity and Stability :

  • Quinazoline derivatives generally exhibit higher thermal stability due to extended conjugation. However, the dichloro-substituted quinazoline may be more prone to hydrolysis under basic conditions compared to methyl-substituted pyrimidines .

Applications :

  • This compound : Used in synthesizing kinase inhibitors and anticancer agents (e.g., EGFR inhibitors) .
  • Pyrimidine Analogues : More commonly employed in agrochemicals (e.g., herbicides) and smaller-molecule drug candidates due to their simpler structures .

Research Findings and Implications

  • Synthetic Utility : The target compound’s dichloro groups enable sequential functionalization, allowing modular synthesis of diverse derivatives .
  • Biological Activity : Quinazoline-based compounds often show higher potency in enzyme inhibition assays compared to pyrimidines, attributed to enhanced π-π stacking and hydrophobic interactions .
  • Limitations: Limited solubility in aqueous media (common to halogenated aromatics) necessitates formulation optimization for in vivo studies .

Biological Activity

Ethyl 2,4-dichloroquinazoline-6-carboxylate (EDQC) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EDQC is characterized by the following structural features:

  • Molecular Formula : C₁₁H₈Cl₂N₂O₂
  • Molecular Weight : Approximately 270.00 g/mol
  • Functional Groups : Contains two chlorine atoms at the 2 and 4 positions of the quinazoline ring, along with a carboxylate group at the 6 position.

Biological Activity Overview

EDQC has been studied for various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that EDQC exhibits significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • Antimicrobial Effects : Preliminary data suggest that EDQC may possess antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines such as A549, MCF-7, and HepG2
Anti-inflammatoryModulates cytokine release and reduces inflammation markers in vitro
AntimicrobialExhibits activity against specific bacterial strains

The precise mechanism of action for EDQC remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways.

  • Enzyme Inhibition : EDQC may act as an inhibitor of certain enzymes linked to cancer progression.
  • Cell Cycle Regulation : Studies indicate that EDQC can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound has been reported to promote apoptosis in malignant cells through the activation of caspases.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of EDQC, researchers treated A549 lung cancer cells with varying concentrations of the compound. The findings revealed:

  • IC50 Values : The IC50 was determined to be approximately 10 µM, indicating substantial growth inhibition.
  • Mechanistic Insights : Flow cytometry analysis showed an increase in apoptotic cells after treatment with EDQC.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910Induces apoptosis
MCF-715Cell cycle arrest
HepG212Modulation of signaling pathways

Case Study 2: Anti-inflammatory Effects

In another investigation, EDQC was tested for its anti-inflammatory properties using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated:

  • Cytokine Levels : Significant reduction in TNF-α and IL-6 levels post-treatment.
  • Mechanism : Inhibition of NF-kB signaling pathway was suggested as a possible mechanism.

Comparative Analysis with Similar Compounds

EDQC shares structural similarities with other quinazoline derivatives, which also exhibit biological activities.

Table 3: Comparison with Related Compounds

Compound NameMolecular FormulaNotable Activity
Ethyl 4-chloroquinazoline-2-carboxylateC₁₁H₉ClN₂O₂Anticancer activity
Ethyl 2-chloroquinazoline-6-carboxylateC₁₁H₉ClN₂O₂Antimicrobial properties

Future Directions and Conclusion

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate the pathways affected by EDQC.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

Q & A

Q. Example Crystallographic Parameters (Hypothetical)

BondLength (Å)Angle (°)
C6–O (ester)1.21C6–O–C(ethyl): 117.5
Cl–C21.73Cl–C2–N1: 120.2

Basic Question: Which spectroscopic techniques are most effective for characterizing purity and functional groups?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm). Cl substituents deshield adjacent carbons (¹³C δ ~140–160 ppm).
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and C–Cl stretches (550–750 cm⁻¹).
  • Mass Spectrometry : Look for [M+H]⁺ with isotopic patterns characteristic of two Cl atoms (3:2 ratio for M/M+2) .

Advanced Question: How can computational chemistry (e.g., DFT) predict reactivity and electronic properties for downstream applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO orbitals, identifying nucleophilic/electrophilic sites. For example, the 2- and 4-Cl positions are susceptible to substitution due to high electron-withdrawing character.
  • Reactivity Studies : Simulate transition states for SNAr reactions to compare activation energies under varying conditions (e.g., polar aprotic vs. protic solvents).
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to assess accuracy .

Data Contradiction: How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

  • Re-examine Experimental Conditions : Ensure crystal integrity (e.g., twinning or disorder in SCXRD data ) and sample purity (HPLC/MS analysis).
  • Cross-Validation : Use alternative techniques (e.g., neutron diffraction for H-atom positions) or derivatization (e.g., hydrazine-based reagents for carbonyl confirmation ).
  • Statistical Analysis : Apply R-factor comparisons in crystallography and error margins in spectroscopic peak assignments .

Advanced Question: What strategies validate the compound’s role as a precursor in heterocyclic chemistry?

Methodological Answer:

  • Mechanistic Probes : Conduct kinetic studies (e.g., monitoring Cl substitution by amines via UV-Vis or LC-MS).
  • Intermediate Trapping : Use quenching agents (e.g., D₂O for isotopic labeling) or in-situ NMR to detect transient species.
  • Theoretical Modeling : Map potential energy surfaces to identify rate-determining steps .

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